molecular formula C18H14ClN3O B8335312 {2-[(3-Aminopyridin-2-yl)amino]phenyl}(4-chlorophenyl)methanone CAS No. 89154-00-7

{2-[(3-Aminopyridin-2-yl)amino]phenyl}(4-chlorophenyl)methanone

Cat. No. B8335312
CAS RN: 89154-00-7
M. Wt: 323.8 g/mol
InChI Key: RJWJJRNSCFIJFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04518603

Procedure details

Under an atmosphere of nitrogen, 29 g (0.187 mole) of titanium trichloride was added portionwise (cautiously; in hood) to 200 g of ice and the resulting solution was diluted to 250 ml volume with water. This was added, all at once, at 30° C. to a stirred solution of 11.0 g (0.0312 mole) of (4-chlorophenyl)[2-[(3-nitro-2-pyridinyl)amino]phenyl]methanone, 300 ml of ethyl acetate:methanol (1:1), 100 ml of acetic acid:water (1:1) and 20 ml more solution of titanium trichloride. The reaction mixture was stirred for 20 min then diluted with one liter of water and filtered. The filter cake was washed with water and then partitioned between 200 ml of methylene chloride and 75 ml of 10% aqueous sodium hydroxide solution. The methylene chloride layer was washed with 75 ml of water, dried over sodium sulfate and concentrated in vacuo. The residue (7 g) was recrystallized from ethyl acetate-isopropyl ether to give 6.0 g of gold solid, m.p. 145°-146° C.
[Compound]
Name
ice
Quantity
200 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
11 g
Type
reactant
Reaction Step Two
Name
ethyl acetate methanol
Quantity
300 mL
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
reactant
Reaction Step Four
Name
Quantity
1 L
Type
solvent
Reaction Step Five
Quantity
29 g
Type
catalyst
Reaction Step Six
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]([C:10]2[CH:15]=[CH:14][CH:13]=[CH:12][C:11]=2[NH:16][C:17]2[C:22]([N+:23]([O-])=O)=[CH:21][CH:20]=[CH:19][N:18]=2)=[O:9])=[CH:4][CH:3]=1.C(OCC)(=O)C.CO.C(O)(=O)C.O>O.[Cl-].[Cl-].[Cl-].[Ti+3]>[NH2:23][C:22]1[C:17]([NH:16][C:11]2[CH:12]=[CH:13][CH:14]=[CH:15][C:10]=2[C:8]([C:5]2[CH:4]=[CH:3][C:2]([Cl:1])=[CH:7][CH:6]=2)=[O:9])=[N:18][CH:19]=[CH:20][CH:21]=1 |f:1.2,3.4,6.7.8.9|

Inputs

Step One
Name
ice
Quantity
200 g
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Two
Name
Quantity
11 g
Type
reactant
Smiles
ClC1=CC=C(C=C1)C(=O)C1=C(C=CC=C1)NC1=NC=CC=C1[N+](=O)[O-]
Step Three
Name
ethyl acetate methanol
Quantity
300 mL
Type
reactant
Smiles
C(C)(=O)OCC.CO
Step Four
Name
Quantity
100 mL
Type
reactant
Smiles
C(C)(=O)O.O
Step Five
Name
Quantity
1 L
Type
solvent
Smiles
O
Step Six
Name
Quantity
29 g
Type
catalyst
Smiles
[Cl-].[Cl-].[Cl-].[Ti+3]
Step Seven
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Cl-].[Cl-].[Cl-].[Ti+3]

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 20 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
This was added
CUSTOM
Type
CUSTOM
Details
at 30° C.
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
The filter cake was washed with water
CUSTOM
Type
CUSTOM
Details
partitioned between 200 ml of methylene chloride and 75 ml of 10% aqueous sodium hydroxide solution
WASH
Type
WASH
Details
The methylene chloride layer was washed with 75 ml of water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue (7 g) was recrystallized from ethyl acetate-isopropyl ether

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
NC=1C(=NC=CC1)NC1=C(C=CC=C1)C(=O)C1=CC=C(C=C1)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 6 g
YIELD: CALCULATEDPERCENTYIELD 59.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.